1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea
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Overview
Description
1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is an organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a butyl group and a methyl-substituted benzothiazole ring attached to a urea moiety. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea can be synthesized through a multi-step process involving the following key steps:
Formation of 5-methyl-1,2-benzothiazole: This can be achieved by treating 2-mercaptoaniline with an appropriate methylating agent under acidic conditions.
Urea Formation: The 5-methyl-1,2-benzothiazole is then reacted with butyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1,2-Benzothiazol-3-ylurea: Similar structure but lacks the butyl and methyl groups.
1-Butyl-3-(1,2-benzothiazol-3-yl)urea: Similar structure but lacks the methyl group.
3-(5-Methyl-1,2-benzothiazol-3-yl)urea: Similar structure but lacks the butyl group.
Uniqueness: 1-Butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea is unique due to the presence of both butyl and methyl groups, which can influence its chemical reactivity, biological activity, and overall properties. These substituents can enhance the compound’s ability to interact with specific molecular targets and improve its solubility and stability .
Properties
CAS No. |
105734-49-4 |
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Molecular Formula |
C13H17N3OS |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
1-butyl-3-(5-methyl-1,2-benzothiazol-3-yl)urea |
InChI |
InChI=1S/C13H17N3OS/c1-3-4-7-14-13(17)15-12-10-8-9(2)5-6-11(10)18-16-12/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |
InChI Key |
DHVHKZICMCMPCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=NSC2=C1C=C(C=C2)C |
Origin of Product |
United States |
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